1-(2-(呋喃-2-羰基)-1,2,3,4-四氢异喹啉-7-基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

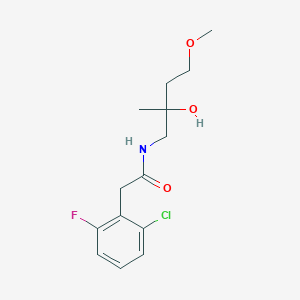

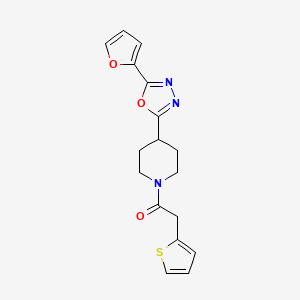

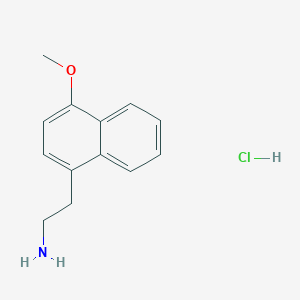

The compound 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a chemical entity that appears to be designed for biological activity, given its structural features which include a tetrahydroisoquinoline moiety and a thiophenyl group linked via a urea connector. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported, where the urea function and the tetrahydroisoquinoline system are essential for biological activity . A three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile has been used to generate 1-(isoquinolin-1-yl)ureas . This method could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate furan and thiophene substituents.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is critical for their activity as antagonists of the TRPM8 channel receptor . The spatial arrangement of substituents, such as the trans configuration and the presence of electron-withdrawing groups, has been found to enhance activity . These findings suggest that the molecular structure of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea would be an important factor in its biological function.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives can be influenced by the substituents on the isoquinoline and urea moieties. For instance, the presence of electron-withdrawing groups has been associated with higher activity in related compounds . Additionally, the urea linkage itself is a site for potential chemical modifications, which can be exploited to generate a diverse library of compounds with varying biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea are not discussed in the provided papers, the properties of similar compounds can be indicative. For example, the flexibility of the spacer between pharmacophoric units in urea derivatives can affect their antiacetylcholinesterase activity . The optimal chain length and the presence of aromatic or cyclohexyl groups can also influence the interaction with enzyme hydrophobic binding sites . These insights can guide the prediction of the physical and chemical properties of the compound , which would likely include considerations of solubility, stability, and binding affinity to biological targets.

科学研究应用

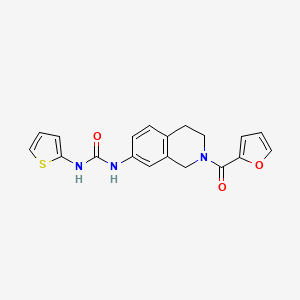

多组分合成与杂环化学

对杂环化合物合成的研究展示了相似结构在创建药理学相关支架中的多功能性。例如,涉及呋喃和噻吩部分的多组分合成导致复杂的杂环系统,在药物发现和开发中具有潜在应用。此类化合物因其独特的化学性质和与生物靶标相互作用的能力而受到探索 (Dyachenko 等,2015).

抗菌活性

已研究包含呋喃和噻吩单元的化合物及其抗菌特性。例如,四氢嘧啶并[4,5-b]喹啉衍生物的合成提供了对抗菌功效的结构要求的见解。这突出了基于类似结构框架开发新的抗菌剂的潜力 (Elkholy & Morsy,2006).

固相合成技术

固相合成技术的进步使得能够有效生产复杂的分子,包括具有四氢异喹啉和四氢-β-咔啉骨架的分子。这些方法为药物发现过程中高通量筛选的不同化合物库的快速合成提供了一条途径 (Diness、Beyer 和 Meldal,2006).

杂环的催化合成

使用钯基配合物对杂环进行催化合成突出了这些方法在有效构建复杂分子结构中的重要性。此类策略对于开发具有独特光学和电子特性的新型治疗剂和材料至关重要 (Gabriele、Salerno 和 Costa,2004).

新型化学实体

新型化学实体的合成,例如将脲或硫脲基团与杂芳环相结合的实体,展示了对具有药用化学和材料科学潜在应用的新型分子框架的持续探索。这些研究不仅有助于我们理解化学反应性,还为新药和新材料的开发开辟了途径 (Naidu 等,2014).

作用机制

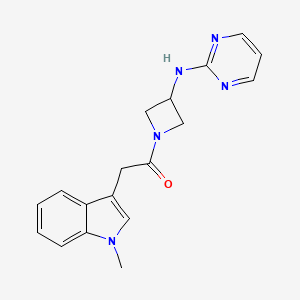

Furan derivatives

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have shown a wide range of biological activity .

Thiophene derivatives

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which thiophene shares some similarities .

Isoquinoline derivatives

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor. Both isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .

Urea derivatives

Urea, also known as carbamide, is an organic compound with chemical formula CO(NH2)2. This amide has two –NH2 groups joined by a carbonyl (C=O) functional group. Urea serves an important role in the metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals .

属性

IUPAC Name |

1-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-18(16-3-1-9-25-16)22-8-7-13-5-6-15(11-14(13)12-22)20-19(24)21-17-4-2-10-26-17/h1-6,9-11H,7-8,12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXODSNYLPWLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)